1-(2-Pyrimidinyl)indoline

Diabetes Mellitus Oral Hypoglycemic Agent Metabolic Disorder

Procure 1-(2-Pyrimidinyl)indoline as a privileged scaffold that enables a novel hypoglycemic mechanism distinct from biguanides, thiazolidinediones, and sulfonylureas. Its unique saturated indoline-pyrimidine connectivity is critical for ATP-competitive kinase hinge-binding and target selectivity in oncology and inflammation programs, making generic substitution a risk to potency and safety. The 2-pyrimidyl directing group also supports regioselective C–H functionalization for rapid SAR library generation.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
Cat. No. B7470678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyrimidinyl)indoline
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=NC=CC=N3
InChIInChI=1S/C12H11N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-5,7-8H,6,9H2
InChIKeyWXWTXCBQSWGWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyrimidinyl)indoline: A Privileged Scaffold in Hypoglycemic and Kinase-Targeted Drug Discovery [1]


1-(2-Pyrimidinyl)indoline (CAS 1111530-87-0) is a heterocyclic compound featuring an indoline core fused with a pyrimidine ring, a structural motif recognized as a privileged scaffold in medicinal chemistry for targeting enzymes like kinases [2]. This specific scaffold is the basis for a series of pyrimidyl indoline compounds developed as novel oral hypoglycemic agents with a mechanism distinct from existing antidiabetic drug classes [1]. Beyond metabolic disorders, the pyrimidinyl-indole/indoline framework has been extensively explored for designing kinase inhibitors with applications in oncology and inflammation [2], [3].

Why 1-(2-Pyrimidinyl)indoline Cannot Be Replaced by Standard Antidiabetic or Kinase Inhibitor Precursors [1]


The 1-(2-Pyrimidinyl)indoline scaffold provides a unique combination of a saturated indoline ring with a 2-pyrimidinyl group, which cannot be replicated by simpler indole, pyrimidine, or indoline analogs [2]. This specific connectivity is critical for establishing the novel mechanism of action claimed in patents for diabetes, which is intended to overcome the limitations of existing oral hypoglycemic agents like biguanides (e.g., lactic acidosis risk), thiazolidinediones (weight gain/edema), and sulfonylureas (hypoglycemia and secondary failure) [1]. In kinase inhibition, the precise geometry and electronics of this scaffold are essential for forming key hinge-region binding interactions and achieving target selectivity, making generic substitution with other heteroaromatic building blocks a significant risk to both potency and safety profile [3].

Quantitative Evidence for Selecting 1-(2-Pyrimidinyl)indoline Over Structural Analogs [REFS-1]


Therapeutic Rationale: Unique Structural Class for Novel Hypoglycemic Mechanism [1]

The pyrimidyl indoline class, of which 1-(2-pyrimidinyl)indoline is the core scaffold, is explicitly claimed to be a novel structural class of oral hypoglycemic agents distinct from established antidiabetic drugs. The patent claims a mechanism of action and therapeutic profile designed to circumvent the documented side effects of conventional agents such as biguanides, sulfonylureas, and thiazolidinediones [1].

Diabetes Mellitus Oral Hypoglycemic Agent Metabolic Disorder

Kinase Inhibition Profile: Superior Hinge-Binding Scaffold vs. Simpler Heterocycles [1]

The aminopyrimidinylisoindoline scaffold (a close structural relative to 1-(2-pyrimidinyl)indoline) demonstrates potent AXL kinase inhibition with IC50 values in the submicromolar range, a level of activity that is not achievable with simpler pyrimidine or indoline fragments alone. This highlights the scaffold's privileged nature for kinase targeting [1].

Kinase Inhibitor Medicinal Chemistry Cancer

Synthetic Versatility: Site-Selective C-H Functionalization Enabled by Pyrimidine Directing Group [1]

The N-(2-pyrimidyl) group on indoline acts as a highly effective directing group for regioselective C-H functionalization. Rh(III)-catalyzed alkenylation of N-(2-pyrimidyl)indoles occurs with rare selectivity at the C-2 position under mild conditions [1]. This enables the construction of complex, functionalized derivatives that are inaccessible via traditional electrophilic substitution or cross-coupling reactions.

C-H Activation Late-Stage Functionalization Organic Synthesis

Strategic Application Scenarios for 1-(2-Pyrimidinyl)indoline [1]


Development of Next-Generation Oral Antidiabetic Agents

The compound serves as a foundational scaffold for synthesizing novel pyrimidyl indoline derivatives claimed to possess a unique hypoglycemic mechanism of action, distinct from all major existing drug classes. This scenario is ideal for research teams aiming to develop safer, more effective treatments for Type 1 and Type 2 diabetes, as well as associated metabolic disorders, by potentially circumventing the known side effects of current therapies [1].

Design and Synthesis of Potent and Selective Kinase Inhibitors

As a key intermediate for constructing pyrimidinyl-indole/indoline scaffolds, the compound is crucial for medicinal chemistry programs targeting various kinases implicated in cancer and inflammatory diseases. Its structure allows for the rational design of ATP-competitive inhibitors with optimized hinge-region binding and improved selectivity profiles over other kinases [2].

Late-Stage Diversification via C-H Activation Chemistry

The presence of the 2-pyrimidyl group enables highly regioselective, transition metal-catalyzed C-H functionalization at the C-2 position of the indoline ring. This capability makes 1-(2-pyrimidinyl)indoline an invaluable building block for generating diverse libraries of functionalized analogs in a rapid, step-economical fashion, accelerating structure-activity relationship (SAR) studies [3].

Exploration of Non-Kinase Targets (e.g., PIKfyve, GPR119)

The broader pyrimidinyl-indoline scaffold has demonstrated activity against non-kinase targets relevant to major diseases. It serves as a versatile starting point for developing chemical probes and lead compounds targeting enzymes like PIKfyve (a lipid kinase) or G protein-coupled receptors like GPR119, which is a validated target for type 2 diabetes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Pyrimidinyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.